![molecular formula C12H9N5O3 B2409952 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1239845-07-8](/img/structure/B2409952.png)
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole, a pyridine, and an imidazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
- Compound 5u and 5v exhibit excellent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). These bacterial pathogens cause rice bacterial leaf blight and rice bacterial leaf streaks, respectively, leading to significant crop losses .
- Against Rhizoctonia solani, a fungal pathogen causing rice sheath wilt, these compounds exhibit moderate antifungal activity .
- Compound 5u and 5v demonstrate moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode .
- The presence of a trifluoromethyl pyridine moiety in these derivatives contributes to their antibacterial efficacy .
- In drug discovery, 1,2,4-oxadiazole derivatives have been investigated for their binding affinity to σ1 receptors .
Antibacterial Activity
Antifungal Activity
Nematocidal Activity
Trifluoromethyl Pyridine Moiety
σ1 Receptor Binding Affinity
Functionalization of 1,2,4-Oxadiazoles
Mechanism of Action
Target of Action
It’s known that compounds containing the1,2,4-oxadiazole ring and the imidazole moiety have a broad range of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The presence of the1,2,4-oxadiazole and imidazole moieties in the compound suggests that it might interact with its targets through hydrogen bonding . The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the1,2,4-oxadiazole ring and the imidazole moiety, which are known to be highly soluble in water and other polar solvents , suggests that this compound might have good bioavailability.
Result of Action
Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of compounds containing the1,2,4-oxadiazole ring has been found to be efficient in a NaOH–DMSO medium at ambient temperature , suggesting that the compound might be stable under a wide range of environmental conditions.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and more .
properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-13-10(4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWPZDZFWZVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid |
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